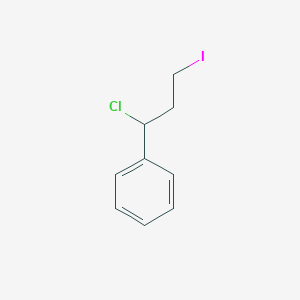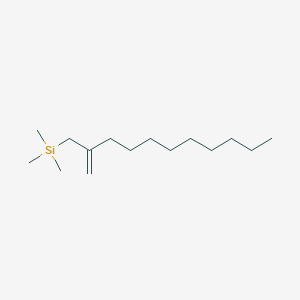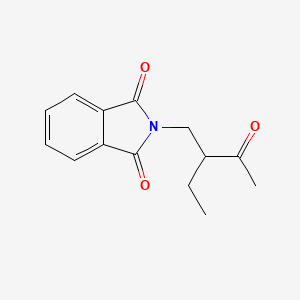![molecular formula C12H14O B14298917 Bicyclo[3.1.0]hexan-2-ol, 2-phenyl- CAS No. 126110-28-9](/img/structure/B14298917.png)
Bicyclo[3.1.0]hexan-2-ol, 2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[3.1.0]hexan-2-ol, 2-phenyl-: is a bicyclic compound characterized by a hexane ring fused with a cyclopropane ring and a hydroxyl group at the second position, along with a phenyl group attached to the same carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Annulation Reactions: One common method for synthesizing bicyclo[3.1.0]hexanes involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes.
Photocatalytic Cycloaddition: Another method involves a photocatalytic cycloaddition reaction that provides access to polysubstituted bicyclo[2.1.1]hexanes.
Industrial Production Methods: Industrial production methods for bicyclo[3.1.0]hexan-2-ol, 2-phenyl- are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Bicyclo[3.1.0]hexan-2-ol, 2-phenyl- can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming bicyclo[3.1.0]hexane derivatives.
Substitution: The compound can participate in substitution reactions, where the hydroxyl group or the phenyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of bicyclo[3.1.0]hexane derivatives.
Substitution: Formation of various substituted bicyclo[3.1.0]hexane compounds.
Aplicaciones Científicas De Investigación
Chemistry:
Building Blocks: Bicyclo[3.1.0]hexan-2-ol, 2-phenyl- serves as a valuable building block for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug design and development.
Biology:
Biological Studies: The compound can be used in studies to understand the interactions of bicyclic structures with biological molecules.
Medicine:
Drug Development: Its structural features may be exploited to develop new pharmaceuticals with specific biological activities.
Industry:
Material Science: The compound can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism by which bicyclo[3.1.0]hexan-2-ol, 2-phenyl- exerts its effects depends on its interactions with molecular targets. The hydroxyl group and the phenyl group play crucial roles in these interactions, potentially involving hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to bind to specific molecular targets.
Comparación Con Compuestos Similares
Bicyclo[3.1.0]hexan-2-ol, 2-methyl-5-(1-methylethyl)-: This compound has a similar bicyclic structure but with different substituents.
Bicyclo[2.1.1]hexanes: These compounds have a different ring fusion pattern but share some structural similarities.
Uniqueness: Bicyclo[3.1.0]hexan-2-ol, 2-phenyl- is unique due to the presence of both a hydroxyl group and a phenyl group on the same carbon atom, which imparts distinct chemical and physical properties compared to other bicyclic compounds.
Propiedades
Número CAS |
126110-28-9 |
|---|---|
Fórmula molecular |
C12H14O |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
2-phenylbicyclo[3.1.0]hexan-2-ol |
InChI |
InChI=1S/C12H14O/c13-12(7-6-9-8-11(9)12)10-4-2-1-3-5-10/h1-5,9,11,13H,6-8H2 |
Clave InChI |
MGJXZLRYSZHEPB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2C1C2)(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


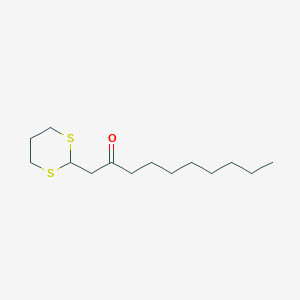
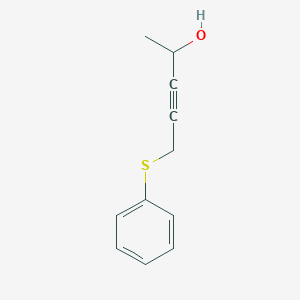
![5,8,15,20-Tetraoxa-1,12-diazabicyclo[10.5.5]docosane-3,10-diol](/img/structure/B14298854.png)
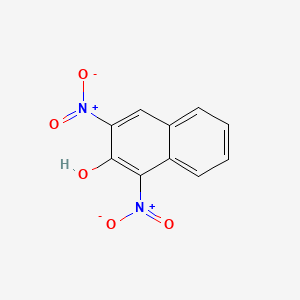
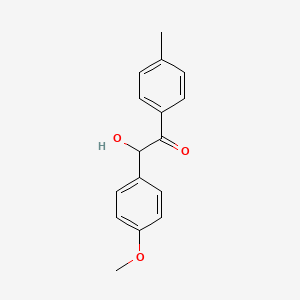
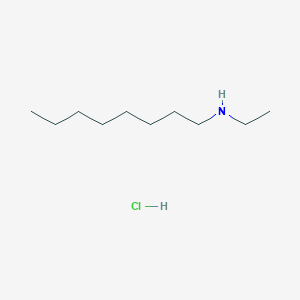
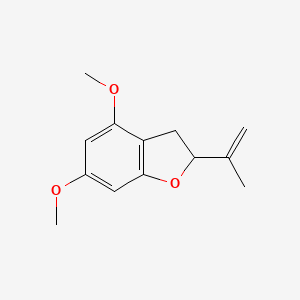
![4-[(4-Aminophenyl)methyl]-3-fluoroaniline](/img/structure/B14298899.png)
![1,3-Propanediamine, N,N'-bis[(2-methoxyphenyl)methylene]-](/img/structure/B14298902.png)
![2,2'-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol]](/img/structure/B14298906.png)

